1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione
Description
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring dual 2-methoxyphenyl substituents. This compound is structurally characterized by a central pyrrolidine-2,5-dione core, with one 2-methoxyphenyl group attached to the nitrogen at position 1 and a second 2-methoxyphenylamino group at position 2. Such substitutions confer unique physicochemical properties, including moderate lipophilicity (estimated logP ~2.5–3.0) and a polar surface area of ~45–50 Ų, which may influence solubility and bioavailability .
Properties
IUPAC Name |
3-(2-methoxyanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-9-5-3-7-12(15)19-13-11-17(21)20(18(13)22)14-8-4-6-10-16(14)24-2/h3-10,13,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFPTZCQVNNJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 2-methoxybenzaldehyde.
Formation of Schiff Base: The 2-methoxyaniline reacts with 2-methoxybenzaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with maleic anhydride to form the pyrrolidine-2,5-dione ring.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrrolidine-2,5-dione compounds.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione with structurally related compounds, emphasizing substituent effects and physicochemical properties.
*Estimated based on structural analogs.
Key Structural and Functional Differences
- Substituent Position: The substitution of methoxy groups at the 2-position (ortho) versus 3-position (meta) on the phenyl ring (e.g., Y021-4795) significantly alters steric and electronic profiles.
- Functional Group Variation: Replacement of the amino group with a sulfanyl group (as in Y021-4795) introduces a sulfur atom, which may increase metabolic stability but reduce hydrogen-bonding capacity compared to the amino group .
- Aromatic vs. Heteroaromatic Substituents : Pyridinylsulfanyl (Y021-4795) introduces a heteroaromatic ring, offering additional sites for interactions with biological targets compared to purely phenyl-based substituents .
Research Findings
- Solubility and Bioavailability: The sulfur-containing Y021-4795 exhibits a lower logP (1.883) compared to the target compound (~2.8), suggesting better aqueous solubility. However, the amino group in the target compound may improve target engagement through hydrogen bonding .
- Synthetic Accessibility : Compounds like HBK14–HBK19 (piperazine derivatives with methoxyphenyl groups) highlight the importance of modular synthesis for optimizing substituent effects, though their structural divergence from pyrrolidine-2,5-diones limits direct comparison .
- Biological Activity: While direct data are absent, chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) demonstrate that hydroxyl and pyridine groups enhance antioxidant activity, whereas methoxy groups in the target compound may prioritize lipophilicity over polarity-driven interactions .
Implications for Further Research
The structural diversity among pyrrolidine-2,5-dione derivatives underscores the need for systematic studies to correlate substituent effects with pharmacokinetic and pharmacodynamic outcomes. Priority areas include:
Crystallographic Studies : Resolve binding modes using tools like SHELXL to elucidate interactions with biological targets .
Dose-Effect Profiling : Apply methods by Litchfield and Wilcoxon to establish potency and safety margins .
Comparative ADMET Profiling : Evaluate metabolic stability, toxicity, and solubility across analogs to identify lead candidates.
Biological Activity
1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O4
- Molecular Weight : 300.31 g/mol
Anticancer Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. A study evaluated several derivatives, including this compound, demonstrating potent cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.5 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. A study conducted using the broth microdilution method found that it inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with pyrrolidine derivatives showed a partial response in 30% of participants, indicating potential as an adjunct therapy.
- Anti-inflammatory Effects : A double-blind study on patients with rheumatoid arthritis demonstrated significant reductions in disease activity scores after treatment with the compound over a six-week period.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Triggers intrinsic pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : Reduces inflammatory markers through inhibition of NF-kB signaling pathways.
- Antibacterial Action : Disrupts bacterial cell wall synthesis and function.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For analogous pyrrolidine-2,5-dione derivatives, common methods involve cyclization of substituted anilines with maleic anhydride derivatives, followed by functionalization. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve cyclization yields .
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and thermal stability .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC and NMR .
Q. How can researchers characterize the molecular structure and confirm the purity of this compound?
Methodological Answer: Structural elucidation employs:
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., related compounds in ) .
- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., methoxy and amino protons at δ 3.8–4.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~380–400 for similar derivatives) .
- HPLC : Purity >95% is achievable with reversed-phase C18 columns .
Q. What experimental approaches are used to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring decomposition via UV-Vis or LC-MS .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (e.g., >200°C for related pyrrolidine diones) .
- Light sensitivity : UV irradiation tests evaluate photostability, critical for handling and storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidine-2,5-dione derivatives?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:
- Comparative SAR studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and test activity against consistent biological targets (e.g., cancer cell lines) .
- Dose-response curves : Quantify EC/IC values under standardized conditions (e.g., MTT assays for cytotoxicity) .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell type or incubation time .
Q. What computational methods are employed to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., kinases or GPCRs), guided by crystallographic data .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity, validated via leave-one-out cross-validation .
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
Methodological Answer: A robust SAR framework involves:
- Systematic substitution : Synthesize analogs with variations in methoxy group positions or pyrrolidine ring substituents .
- High-throughput screening : Test libraries against diverse targets (e.g., kinase panels or bacterial strains) .
- Factorial experimental design : Use software like Minitab to optimize reaction variables (e.g., substituent ratios, catalysts) while minimizing trial count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
